molecular formula C9H17ClO B13199394 2-[2-(Chloromethyl)butyl]oxolane

2-[2-(Chloromethyl)butyl]oxolane

Cat. No.: B13199394
M. Wt: 176.68 g/mol
InChI Key: OXBBISFBKVHAMC-UHFFFAOYSA-N
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Description

2-[2-(Chloromethyl)butyl]oxolane is a halogenated ether derivative of oxolane (tetrahydrofuran, THF), presenting as a versatile building block in organic synthesis and materials science research. The compound features a chloromethyl group on a butyl chain, making it a valuable intermediate for further functionalization through nucleophilic substitution reactions, such as the synthesis of ethers or amines . Researchers can leverage its oxolane ring, a well-known solvent and ligand, which confers properties like moderate polarity and the ability to coordinate to Lewis acidic metal centers . This structure suggests potential applications in developing novel polymers, where it could act as a monomer or chain extender, similar to how THF is polymerized to polytetramethylene ether glycol (PTMEG) . Additionally, its hybrid alkyl-ether structure may be of interest in the design of specialty solvents for biomass processing, given that aqueous THF mixtures are effective for liquefaction and delignification of plant biomass . As with many chloromethyl alkyl ethers, appropriate safety precautions should be observed during handling . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

2-[2-(chloromethyl)butyl]oxolane

InChI

InChI=1S/C9H17ClO/c1-2-8(7-10)6-9-4-3-5-11-9/h8-9H,2-7H2,1H3

InChI Key

OXBBISFBKVHAMC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCCO1)CCl

Origin of Product

United States

Synthetic Methodologies for 2 2 Chloromethyl Butyl Oxolane and Analogous Structures

Strategies for Oxolane Ring Construction

The formation of the oxolane, or tetrahydrofuran (B95107), ring is a fundamental step in the synthesis of many natural products and biologically active molecules. nih.gov Various methods have been developed, primarily revolving around intramolecular cyclization reactions.

Intramolecular cyclization remains a cornerstone for synthesizing the tetrahydrofuran skeleton. These methods typically involve forming a carbon-oxygen bond from a linear precursor containing a hydroxyl group and a suitable electrophilic partner.

One of the most established strategies is the intramolecular SN2 reaction, where a hydroxyl group acts as a nucleophile, displacing a leaving group (such as a halide or sulfonate) on the same molecule. nih.gov This approach is highly reliable for forming five-membered rings. A related method is the acid-catalyzed cyclization of 1,4- or 1,5-diols, which proceeds via dehydration. chemicalbook.com For instance, cerium ammonium nitrate has been used to effectively cyclize 1,4- and 1,5-diols into their corresponding cyclic ethers with high yield and stereoselectivity. organic-chemistry.org

The intramolecular addition of alcohols to epoxides, first described in 1978, is another powerful technique frequently used in complex molecule synthesis. nih.gov Furthermore, the cyclization of homoallylic alcohols can be achieved under various conditions. For example, base-induced 5-endo-trig cyclization of sulfonyl-substituted homoallylic alcohols produces 2,5-disubstituted tetrahydrofurans. ic.ac.uk More recently, visible-light-mediated methods have been developed, featuring deoxygenation of monoallylated diols followed by an intramolecular 5-exo-trig cyclization to yield chiral tetrahydrofuran derivatives. nih.gov

Table 1: Selected Intramolecular Cyclization Methods for Tetrahydrofuran Synthesis

MethodPrecursor TypeReagents/CatalystOutcome
Intramolecular SN2 Acyclic alcohol with a tethered leaving group (halide, sulfonate)Base (e.g., NaH)Forms C-O bond via nucleophilic displacement. nih.gov
Acid-Catalyzed Dehydration 1,4-ButanediolAcid (H₃PO₄ or H₂SO₄)Commercial method for unsubstituted THF synthesis. chemicalbook.com
Oxidative Cyclization 1,4- and 1,5-diolsCerium Ammonium Nitrate (CAN)High yield and stereoselective formation of THF derivatives. organic-chemistry.org
Haloetherification Homoallylic alcoholsSulfuryl chloride (SO₂Cl₂)5-endo chlorocycloetherification to give β-chlorotetrahydrofurans. organic-chemistry.org
Radical Cyclization Monoallylated diolsVisible light, photoredox catalystDeoxygenative radical formation followed by 5-exo-trig cyclization. nih.gov

Ring-closing metathesis (RCM) has become a powerful tool for constructing a wide variety of unsaturated ring systems, including cyclic ethers. acs.orgwikipedia.org This reaction utilizes metal catalysts, most notably ruthenium-based Grubbs' catalysts, to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and releasing volatile ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

RCM is valued for its remarkable functional group tolerance, allowing for its application in the synthesis of complex molecules containing ethers, alcohols, esters, and other groups. wikipedia.org The synthesis of five- to seven-membered rings is most common, but the method has been extended to much larger macrocycles. wikipedia.org Second-generation Grubbs' catalysts and Hoveyda-Grubbs-type complexes have expanded the versatility of RCM, enabling reactions at room temperature and improving efficiency. organic-chemistry.org For example, the triple ring-closing metathesis of an acyclic hexaene has been used to synthesize adjacent tris(cyclic ethers) in good yields, demonstrating the power of this method in building complex polyether structures. acs.orgnih.gov

Table 2: Comparison of Catalysts in Ring-Closing Metathesis for Cyclic Ether Synthesis

CatalystDescriptionTypical Application
Grubbs' First Generation RuCl₂(PCy₃)₂(=CHPh)General RCM for various ring sizes; foundational catalyst. nih.gov
Grubbs' Second Generation RuCl₂(PCy₃)(IMes)(=CHPh)More active and versatile; used for challenging or sluggish cyclizations. acs.orgorganic-chemistry.org
Hoveyda-Grubbs Catalysts Ruthenium catalysts with a chelating isopropoxystyrene ligandIncreased stability and recyclability; suitable for various metathesis reactions. organic-chemistry.org

Introduction of Chloromethyl and Butyl Substituents onto Cyclic Ether Scaffolds

Once the oxolane ring is formed, or concurrently with its formation, the butyl and chloromethyl substituents must be introduced. This can be accomplished by starting with appropriately substituted precursors or by functionalizing a pre-formed cyclic ether.

Introducing a chlorine atom can be challenging. Direct chlorination of furan itself is difficult due to its sensitivity to hydrogen chloride, which can cause polymerization. google.com For saturated rings like tetrahydrofuran, chlorination often proceeds via a radical mechanism. Theoretical studies on the reaction of a chlorine radical with THF indicate that hydrogen abstraction occurs preferentially at the α-carbon position (adjacent to the ether oxygen), with abstraction of the α-axial hydrogen being the main degradation pathway. nih.govresearchgate.netresearchgate.net

A practical method for synthesizing β-chlorotetrahydrofuran derivatives is the 5-endo chlorocycloetherification of homoallylic alcohols using sulfuryl chloride as the chlorinating agent. organic-chemistry.org This reaction proceeds smoothly under mild, catalyst-free conditions for a variety of substrates. organic-chemistry.org For introducing a chloromethyl group specifically, one would typically employ a precursor that already contains this functionality or a group that can be readily converted to it.

Nucleophilic substitution provides a versatile route for installing a chloromethyl group. This can be achieved by using a chloromethylating agent, such as chloromethyl methyl ether (MOM-Cl). chempanda.com Due to its carcinogenic nature, MOM-Cl is often generated in situ by reacting an acetal with an acid halide, catalyzed by a Lewis acid like a zinc(II) salt, and used directly without isolation. organic-chemistry.orgnih.gov A suitable nucleophile, such as an organometallic reagent derived from the oxolane scaffold, could then react with the chloromethylating agent.

Alternatively, a precursor alcohol on the oxolane ring, such as a hydroxymethyl group, could be converted to a chloromethyl group using standard chlorinating agents like thionyl chloride or phosphorus trichloride. Another powerful, though conceptually related, strategy involves intramolecular nucleophilic substitution. In sulfur mustards, for example, a chloride ion is readily eliminated via intramolecular attack by the sulfur atom to form a reactive cyclic sulfonium ion. wikipedia.org A similar principle could be envisioned where an oxygen atom participates in activating a neighboring group for substitution.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. These methods avoid the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-heteroatom bond.

For tetrahydrofuran, the α-C–H bonds are particularly susceptible to functionalization due to the adjacent oxygen atom. Recent advances include photocatalytic methods that enable the selective activation of the α-C–H bond. rsc.org For example, a transition-metal-free strategy using a photocatalyst and nBu₄NBr can generate bromine radicals that selectively abstract an α-hydrogen from THF, allowing for subsequent C-C or C-S bond formation. rsc.org Nickel-catalyzed photoredox reactions have also been employed for the α-oxy C(sp³)–H arylation of cyclic ethers, where an aryl chloride serves as both the coupling partner and the chlorine radical source. organic-chemistry.org Such methods could potentially be adapted for the direct introduction of alkyl or chloromethyl groups onto the oxolane ring, representing a highly efficient synthetic route. organic-chemistry.org

Blanc Chloromethylation and Related Electrophilic Chloromethylation of Organic Substrates

The introduction of a chloromethyl group onto a substrate is a key transformation in organic synthesis, providing a versatile handle for further functionalization. While the Blanc chloromethylation is traditionally associated with aromatic compounds, the underlying principles of electrophilic chloromethylation can be extended to other nucleophilic substrates, including oxygen-containing heterocycles like oxolane.

The classical Blanc reaction involves the treatment of an aromatic ring with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂). libretexts.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction proceeds through the acid-catalyzed activation of formaldehyde, which enhances its electrophilicity. The activated formaldehyde is then attacked by the nucleophilic substrate. libretexts.orgwikipedia.org In the context of aromatic compounds, this leads to the formation of a benzyl alcohol intermediate, which is subsequently converted to the corresponding chloromethyl arene under the reaction conditions. wikipedia.org

While direct chloromethylation of an unsubstituted oxolane at the carbon atom using this method is not a standard procedure due to the lower nucleophilicity of the C-H bonds compared to an aromatic ring, the principles can be applied to the synthesis of chloromethyl ethers from alcohols. orgsyn.orggatech.edu An alcohol can react with formaldehyde and hydrogen chloride to produce a chloromethyl ether. gatech.eduorgsyn.org This reactivity is relevant when considering the synthesis of structures analogous to 2-[2-(Chloromethyl)butyl]oxolane, where a chloromethyl group is appended to a side chain.

A general representation of the formation of a chloromethyl ether from an alcohol is as follows: ROH + CH₂O + HCl → ROCH₂Cl + H₂O

The synthesis of chloromethyl methyl ether, for instance, is achieved by reacting methanol, formaldehyde, and hydrogen chloride. orgsyn.orgorgsyn.org This process underscores the feasibility of forming a C-O-CH₂Cl linkage. For a substrate like 2-butyloxolane, direct chloromethylation on the butyl side chain would be challenging via a classical Blanc-type electrophilic attack on a C-H bond. A more plausible synthetic route to this compound would involve the synthesis of a suitable alcohol precursor, such as (2-oxolan-2-yl)pentan-3-ol, followed by a reaction sequence to introduce the chloromethyl group.

It is important to note that chloromethylation reactions, particularly those involving formaldehyde and HCl, can generate the highly carcinogenic byproduct bis(chloromethyl) ether. libretexts.orgjk-sci.com Therefore, these reactions must be conducted with appropriate safety precautions. Modern variations of chloromethyl ether synthesis aim to minimize the formation of this hazardous byproduct by using alternative reagents, such as the reaction of dimethoxymethane with an acid halide catalyzed by a Lewis acid like zinc bromide (ZnBr₂). orgsyn.orgorganic-chemistry.org

Stereoselective and Enantioselective Synthesis of Substituted Oxolanes

The biological activity of many oxolane-containing compounds is highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of substituted oxolanes is a significant area of research.

Development and Application of Chiral Catalytic Systems for Cyclic Ether Formation

The enantioselective synthesis of substituted oxolanes can be achieved through various catalytic strategies, including the use of chiral metal complexes and organocatalysts. These catalysts are designed to control the three-dimensional arrangement of atoms during the ring-forming step, leading to the preferential formation of one enantiomer over the other.

Chiral metal complexes have proven to be powerful catalysts for the asymmetric synthesis of cyclic ethers. nih.govmagtech.com.cnacs.org For instance, molybdenum-based chiral catalysts have been successfully employed in asymmetric ring-closing metathesis (ARCM) reactions of enol ethers to produce five- and six-membered cyclic enol ethers with high enantioselectivity (up to 94% ee). nih.gov In contrast, some chiral ruthenium-based catalysts were found to be less effective for this specific transformation. nih.gov Relay catalysis systems, combining an achiral rhodium complex with a chiral ruthenium catalyst, have been developed for the asymmetric synthesis of tetrahydrofuran derivatives with vicinal stereocenters, demonstrating good regioselectivity and enantioselectivity. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis for enantioselective synthesis. acs.org Chiral organocatalysts, such as diphenylprolinol silyl ether, have been shown to be effective in promoting asymmetric intramolecular cycloaddition reactions to form complex polycyclic systems containing the oxolane moiety with excellent enantioselectivities. acs.org

The following table summarizes selected examples of chiral catalytic systems used in the synthesis of substituted oxolanes:

Catalytic SystemReaction TypeSubstrate TypeProductEnantioselectivity (ee)
Chiral Molybdenum-based catalystAsymmetric Ring-Closing Metathesis (ARCM)Enol etherCyclic enol etherUp to 94%
Rh₂(OAc)₄ / Chiral Pyridine-Oxazoline-ligated Cp*Ru catalystRelay Catalysis (Asymmetric coupling)Cinnamyl chloride and diazo esterSubstituted tetrahydrofuranGood
Diphenylprolinol silyl etherIntramolecular [6+2] CycloadditionFulvene with a δ-formylalkyl groupTriquinane with oxolane moietyExcellent

Diastereoselective Control in Cyclization and Functionalization Pathways

In addition to enantioselectivity, controlling the relative stereochemistry of multiple stereocenters (diastereoselectivity) is crucial for the synthesis of complex substituted oxolanes. Diastereoselective control can be achieved by carefully choosing the reaction conditions, catalysts, and substrates.

Palladium-catalyzed oxidative cyclization of alkenols is a powerful method for constructing oxolane rings. While this reaction can sometimes suffer from low diastereoselectivity, the introduction of a hydrogen-bond acceptor in the substrate, coupled with a PdCl₂/1,4-benzoquinone catalyst system, has been shown to enhance both reactivity and diastereoselectivity in the formation of 1,1,4-trisubstituted tetrahydrofurans. nih.gov

Prins cyclizations are another important tool for the diastereoselective synthesis of substituted tetrahydrofurans. The reaction of acrylyl enol ethers with indium triflate as a catalyst leads to the stereoselective and regioselective formation of tetrahydrofuran rings. nih.gov

The following table provides examples of diastereoselective synthetic methods for substituted oxolanes:

MethodCatalyst/ReagentSubstrate TypeProductDiastereomeric Ratio (dr)
Palladium-catalyzed oxidative cyclizationPdCl₂ / 1,4-benzoquinoneTrisubstituted alkenol with hydrogen-bond acceptor1,1,4-Trisubstituted tetrahydrofuranUp to 7:1
Prins CyclizationIndium triflateAcrylyl enol etherSubstituted tetrahydrofuranGood

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency

To improve the practicality and scalability of synthetic routes to this compound and its analogs, the optimization of reaction conditions and catalyst systems is essential. This includes the strategic use of acids and the application of techniques like phase-transfer catalysis.

Role of Lewis Acids and Brønsted Acids in Cyclic Ether Synthesis

Both Lewis acids and Brønsted acids play a pivotal role in various strategies for synthesizing cyclic ethers by activating substrates and catalyzing key bond-forming steps. nih.govmdpi.comyoutube.comnih.gov

Lewis acids, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and gadolinium triflate, are electron pair acceptors that can coordinate to carbonyl groups or other Lewis basic sites. wikipedia.orgorganic-chemistry.orgnih.gov In the context of chloromethylation, ZnCl₂ activates formaldehyde, making it a more potent electrophile. wikipedia.orgorganic-chemistry.org In other cyclization reactions, Lewis acids can activate substrates to facilitate intramolecular ring closure. For example, Lewis acids can catalyze the intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls to form dihydropyrroles, a reaction type that can be conceptually extended to oxygen-containing systems. rsc.org The combination of a Lewis acid like FeBr₃ with a chiral phosphoric acid (a Brønsted acid) has been used in asymmetric binary-acid catalysis for the diastereo- and enantioselective synthesis of furanones.

Brønsted acids, which are proton donors, are also widely used in cyclic ether synthesis. youtube.com They can protonate alcohols to create a better leaving group (water), facilitating intramolecular nucleophilic substitution to form a cyclic ether. youtube.com Strong Brønsted acids are also capable of activating carbonyls and promoting cyclization reactions. In some cases, the combination of a Lewis acid and a Brønsted acid can lead to a "Lewis acid-assisted Brønsted acid" (LBA) catalyst with enhanced acidity and unique reactivity. nih.gov The choice between a Lewis acid and a Brønsted acid can significantly influence the reaction pathway and selectivity. nih.govresearchgate.net For instance, in the intramolecular oxy-Michael reaction of certain ε-hydroxy α,β-unsaturated ketones, acidic conditions exclusively yielded the 2,5-cis product, whereas basic conditions gave a mixture of diastereomers. researchgate.net

Phase-Transfer Catalysis in Halogenation and Substitution Reactions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgjetir.org A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactive anion from the aqueous phase into the organic phase where the reaction with the organic substrate occurs. crdeepjournal.orgacsgcipr.org This methodology can lead to faster reactions, higher yields, and milder reaction conditions, often avoiding the need for expensive and anhydrous solvents. crdeepjournal.org

In the context of synthesizing halogenated compounds like this compound, PTC can be particularly useful for nucleophilic substitution reactions to introduce the chloro-substituent. For example, PTC has been successfully employed for C-, N-, O-, and S-alkylations involving Sₙ2-type reactions. crdeepjournal.orgjetir.org The synthesis of ethers can be achieved by reacting an alcohol with an alkyl halide under PTC conditions with a base.

Furthermore, chiral phase-transfer catalysts have been developed for asymmetric synthesis, enabling the enantioselective alkylation of various substrates. phasetransfer.com Perfluoroalkylated diaza-18-crown-6 ethers have also been investigated as recyclable phase-transfer catalysts for nucleophilic substitution reactions, showing good catalytic activity under solid-liquid PTC conditions. nih.gov

The application of PTC to the synthesis of this compound could involve, for example, the reaction of a suitable diol precursor with a halogenating agent under biphasic conditions. The phase-transfer catalyst would facilitate the transfer of the nucleophilic species (e.g., chloride ion) or the deprotonated alcohol into the organic phase to react with an electrophilic center, potentially leading to a more efficient and scalable process.

Supported Heteropolyacids and Other Heterogeneous Catalysts in Green Synthetic Approaches

The pursuit of environmentally benign chemical processes has propelled the development and application of heterogeneous catalysts, with supported heteropolyacids (HPAs) emerging as a particularly promising class of materials. These catalysts offer significant advantages over traditional homogeneous systems, including ease of separation from reaction products, potential for recyclability, and often enhanced stability and selectivity. researchgate.netresearchgate.net In the context of synthesizing oxolane derivatives analogous to this compound, these green catalytic approaches are of paramount importance.

Heteropolyacids are complex proton acids that can be immobilized on various solid supports such as silica (SiO2), alumina (Al2O3), zirconia (ZrO2), and activated carbon. researchgate.netresearchgate.netrsc.org This supporting mechanism enhances the catalyst's surface area and mechanical strength, while preventing its dissolution in polar reaction media. researchgate.net The strong Brønsted acidity of HPAs makes them highly effective in acid-catalyzed reactions, including the cyclization and etherification steps often involved in the formation of the oxolane ring. researchgate.netnih.gov

Research into the synthesis of substituted tetrahydrofurans has demonstrated the utility of various heterogeneous catalysts. For instance, the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes to form five- and six-membered oxygen heterocycles can be efficiently catalyzed by lanthanide triflates. organic-chemistry.org While not a traditional supported HPA, this method highlights the move towards solid acid catalysts for such transformations.

A significant area of research in green chemistry is the conversion of biomass-derived platform molecules into valuable chemicals. Furfural, obtainable from lignocellulosic biomass, serves as a precursor for various furan and tetrahydrofuran derivatives. lidsen.comlidsen.com The hydrogenation of furfural and its derivatives to produce substituted tetrahydrofurans is a key transformation where heterogeneous catalysts, such as supported palladium catalysts, have been employed. google.com These processes often operate under mild conditions and contribute to the development of sustainable chemical production routes. google.com

The synthesis of polytetrahydrofuran, a polymer with an oxolane backbone, has been achieved using alumina-supported heteropolyacid catalysts. researchgate.net This demonstrates the applicability of supported HPAs in reactions involving the tetrahydrofuran ring system. Although this is a polymerization reaction, the underlying catalytic principles for activating the oxolane precursor are relevant to the synthesis of smaller substituted molecules.

The advantages of using supported HPAs and other heterogeneous catalysts in the synthesis of oxolane derivatives are multifaceted. They align with the principles of green chemistry by minimizing waste, allowing for catalyst reuse, and often enabling reactions to proceed under milder conditions. researchgate.netpsu.edu The development of these catalytic systems is crucial for creating more sustainable and efficient synthetic routes to compounds like this compound and its analogs.

Detailed Research Findings

For example, the synthesis of γ-butyrolactone from 1,4-butanediol using Preyssler's anion, a type of heteropolyacid, showcases the effectiveness of these catalysts in cyclization reactions that form a five-membered oxygen-containing ring. researchgate.net This type of reaction is conceptually similar to the formation of the oxolane ring.

Furthermore, the use of supported palladium catalysts for the hydrogenation of furfural derivatives to yield 2-substituted tetrahydrofurans provides a direct analogy for the formation of the core structure of the target compound. google.com The reaction conditions and catalyst preparations from such studies can inform the design of a process for this compound.

The following tables summarize findings from the literature on the synthesis of related oxolane and tetrahydrofuran derivatives using heterogeneous catalysts, providing a basis for the potential application of these methods to the synthesis of this compound.

Table 1: Heterogeneous Catalysts in the Synthesis of Tetrahydrofuran Derivatives

Catalyst SystemSubstrateProductKey Findings
Supported PalladiumFurfural in low-carbon alcohol2-substituted tetrahydrofuranHigh product selectivity, mild reaction conditions. google.com
Lanthanide TriflatesHydroxyalkenesSubstituted tetrahydrofuransEfficient intramolecular Markovnikov-type hydroalkoxylation/cyclization. organic-chemistry.org
Alumina-supported HPATetrahydrofuranPolytetrahydrofuranEffective in ring-opening polymerization, demonstrating activation of the THF ring. researchgate.net
Preyssler Heteropolyacid1,4-butanediolγ-ButyrolactoneHigh catalytic activity and reusability in lactonization. researchgate.net

Table 2: Comparison of Catalytic Performance in Green Synthesis

CatalystSupportReaction TypeAdvantages
Phosphotungstic AcidSilicaEsterificationHigh catalytic activity and selectivity, reusable. researchgate.net
H3PMo12O40AluminaTrans/esterificationGood regeneration and reusability for up to four cycles. rsc.org
PalladiumVarious oxidesHydrogenationUniform dispersion of nanoparticles leads to high efficiency. google.com
Preyssler's AnionNone (used as bulk)Oxidation/CyclizationStrong Brønsted acidity, high thermal and hydrolytic stability, reusable. researchgate.net

These findings underscore the potential of supported heteropolyacids and other heterogeneous catalysts to provide efficient and environmentally friendly pathways for the synthesis of this compound and its analogs. Future research could focus on adapting these existing methodologies to the specific substrates required for the target molecule.

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloromethyl Butyl Oxolane

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The carbon-chlorine bond in the chloromethyl group is the principal site for nucleophilic substitution reactions. The specifics of these reactions, however, remain largely uncharacterized for this specific compound.

Regioselectivity and Stereochemical Outcomes of Substitution Pathways

In the absence of experimental data for 2-[2-(chloromethyl)butyl]oxolane, any discussion on regioselectivity and stereochemistry would be speculative. Generally, for primary alkyl chlorides such as this, an S(_N)2 mechanism would be expected, leading to inversion of stereochemistry at the carbon bearing the chlorine atom. However, the presence of the adjacent oxolane ring and the butyl group could introduce steric hindrance that might influence the reaction pathway and rate.

Kinetic and Thermodynamic Parameters of Substitution Processes

Detailed kinetic and thermodynamic parameters, such as rate constants, activation energies, and reaction enthalpies, are crucial for a quantitative understanding of the substitution processes. Unfortunately, no such data has been reported for this compound.

Influence of Nucleophile Structure, Solvent Polarity, and Additives on Reactivity

The reactivity in nucleophilic substitution reactions is known to be significantly influenced by the nature of the nucleophile, the polarity of the solvent, and the presence of any additives.

Influence of Nucleophile Structure: The strength and steric bulk of the attacking nucleophile would be expected to play a critical role. Stronger, less hindered nucleophiles would favor a faster S(_N)2 reaction.

Influence of Solvent Polarity: The choice of solvent is critical. Polar aprotic solvents are known to accelerate S(_N)2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Influence of Additives: Additives such as phase-transfer catalysts could be employed to enhance the reaction rate, particularly in biphasic systems.

Oxolane Ring-Opening Reactions

The oxolane (tetrahydrofuran) ring is a relatively stable five-membered cyclic ether. Its ring-opening is generally less favorable than that of more strained cyclic ethers like epoxides and typically requires harsh reaction conditions.

Acid-Catalyzed Ring Opening Mechanisms and Oxonium Ion Intermediates

Under acidic conditions, the ether oxygen of the oxolane ring can be protonated to form an oxonium ion. This activation makes the ring susceptible to nucleophilic attack. The nucleophile would then attack one of the alpha-carbons of the ether, leading to ring cleavage. The regioselectivity of this attack would be influenced by both steric and electronic factors. In the case of this compound, the substitution pattern on the ring would direct the outcome of this process.

Base-Catalyzed Ring Opening Mechanisms and Anionic Pathways

Base-catalyzed ring-opening of an oxolane ring is generally difficult due to the stability of the ring and the poor leaving group nature of the alkoxide. This process typically requires very strong bases and high temperatures. For this compound, it is more likely that nucleophilic attack would occur at the chloromethyl group rather than inducing ring-opening under basic conditions.

Competitive Pathways: Ring Opening versus Side-Chain Reactivity

The chemical behavior of this compound is dictated by the two primary reactive sites: the C-Cl bond on the butyl side chain and the C-O bonds of the oxolane ring. The competition between reactions at these sites, namely side-chain substitution and ring-opening, is governed by reaction conditions, particularly the nature of the nucleophile or catalyst employed.

The oxolane ring, a five-membered cyclic ether, is relatively stable compared to smaller cyclic ethers like oxiranes (epoxides) and oxetanes, which possess significant ring strain. acs.org Consequently, the ring-opening of oxolane derivatives typically requires harsh conditions, such as the presence of strong acids (e.g., HBr) or potent Lewis acids. mdpi.comvaia.com These acidic conditions activate the ring oxygen, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. For instance, treatment of tetrahydrofuran (B95107) (THF) with excess HBr leads to protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion to yield 4-bromobutan-1-ol, which can be further converted to 1,4-dibromobutane. vaia.com In the context of this compound, an acid-catalyzed ring-opening would likely proceed via attack at the C5 position, leading to a halo-alcohol derivative.

Conversely, the primary alkyl chloride on the side chain is an excellent substrate for SN2 reactions. In the presence of good nucleophiles under neutral or basic conditions, direct substitution at the chloromethyl group is expected to be the dominant pathway. The stability of the oxolane ring under these conditions ensures that the reaction is selective for the side chain. Strong nucleophiles will preferentially attack the less sterically hindered and electronically accessible carbon of the C-Cl bond. magtech.com.cn

Therefore, a clear dichotomy in reactivity exists:

Acidic Conditions: Favor ring-opening reactions, initiated by protonation or coordination of a Lewis acid to the ring oxygen. mdpi.com

Neutral/Basic Conditions with Strong Nucleophiles: Favor side-chain SN2 substitution, leaving the oxolane ring intact.

Detailed Kinetic and Rate Law Studies of Ring-Opening Processes

The kinetics of ring-opening polymerization for cyclic ethers like tetrahydrofuran (THF) have been extensively studied. wiley-vch.de However, the study of single ring-opening events under non-polymerizing conditions provides fundamental insights into the reaction mechanism. For this compound, a kinetic study of its acid-catalyzed ring-opening would illuminate the factors governing its reactivity.

Such a study would typically involve monitoring the concentration of the reactant and product(s) over time using techniques like 1H-NMR or gas chromatography. acs.org The reaction is often initiated by a Lewis acid or a Brønsted acid. Theoretical and experimental studies on THF ring-opening by frustrated Lewis pairs (FLPs) and other reagents show that the reaction proceeds through the formation of an initial complex, followed by a transition state leading to the ring-opened product. acs.orgnih.gov

The rate of such a reaction would likely depend on the concentrations of both the oxolane substrate and the acid catalyst. For an acid-catalyzed ring-opening, the rate law can often be expressed as:

Rate = k [this compound] [Acid]n

where k is the rate constant and n is the order of the reaction with respect to the acid catalyst. Preliminary kinetic studies on similar processes have revealed them to be first order. acs.org

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Ring-Opening of this compound

ExperimentInitial [Oxolane] (M)Initial [Acid Catalyst] (M)Initial Rate (M/s)
10.100.051.5 x 10-5
20.200.053.0 x 10-5
30.100.103.0 x 10-5

This is a hypothetical data table created to illustrate the principles of a kinetic study.

Rate = k [Oxolane] [Acid]

This second-order rate law is consistent with a bimolecular rate-determining step involving both the substrate and the catalyst, which is a common feature in acid-catalyzed ring-opening reactions. wiley-vch.de The activation energy for such a process can be determined by studying the temperature dependence of the rate constant.

Elimination Reactions Leading to Unsaturated Cyclic Ethers

Elimination reactions provide a pathway to introduce unsaturation into organic molecules. For this compound, a dehydrohalogenation reaction can be induced by a strong, sterically hindered base. msu.edupressbooks.pub This type of reaction, typically proceeding through an E2 (bimolecular elimination) mechanism, involves the abstraction of a proton from a carbon atom beta to the leaving group (the chloride ion). youtube.com

In the case of this compound, the alpha (α) carbon is the one bearing the chlorine atom, and the beta (β) carbon is the adjacent carbon on the butyl side chain. A strong, non-nucleophilic base, such as potassium tert-butoxide, would abstract a proton from the β-carbon, leading to the simultaneous formation of a double bond and expulsion of the chloride ion.

The regioselectivity of the elimination is an important consideration. If there are multiple types of β-hydrogens, a mixture of alkene products can be formed. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is generally the major product when using small, strong bases. libretexts.orgopenstax.org However, the use of a bulky base like potassium tert-butoxide often favors the formation of the less substituted alkene (Hofmann product) due to steric hindrance. For this compound, elimination would result in the formation of 2-(2-methylenebutyl)oxolane.

Metalation and Derivatives Chemistry of Chloromethyl-Substituted Heterocycles

Generation of Organometallic Intermediates (e.g., lithiation)

The generation of organometallic intermediates, particularly through lithiation, is a powerful tool for the functionalization of organic molecules, including heterocycles. researchgate.net For this compound, the most probable site for lithiation is the carbon-chlorine bond. This can be achieved through a lithium-halogen exchange reaction using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures.

This reaction would generate a highly reactive lithiated intermediate, 2-[2-(lithiomethyl)butyl]oxolane. The formation of such organolithium reagents must be carried out in anhydrous aprotic solvents (like diethyl ether or THF) and under an inert atmosphere to prevent quenching by moisture or oxygen. The choice of alkyllithium reagent and reaction conditions can be crucial for achieving high yields and preventing side reactions. thieme-connect.com

Functionalization via Electrophilic Trapping and Cyclopropane (B1198618) Formation

Once generated, the lithiated intermediate is a potent nucleophile and can be "trapped" by a wide variety of electrophiles to introduce new functional groups. nih.govbeilstein-journals.orgnih.gov This two-step sequence of metalation followed by electrophilic quench allows for the synthesis of a diverse array of derivatives that would be difficult to access directly.

Table 2: Examples of Electrophilic Trapping Reactions

ElectrophileReagent ExampleProduct Functional Group
Aldehyde/KetoneAcetoneSecondary/Tertiary Alcohol
Carbon DioxideCO2 (gas)Carboxylic Acid
Alkyl HalideIodomethaneAlkylated Side Chain
Silyl HalideTrimethylsilyl chlorideSilyl Ether

This table provides examples of potential functionalizations.

Cyclopropane Formation:

The synthesis of cyclopropanes is a significant area of organic chemistry, as the cyclopropyl motif is present in many biologically active molecules. nih.gov There are several strategies for forming cyclopropane rings. organic-chemistry.orgyoutube.commasterorganicchemistry.com One classical approach is the intramolecular nucleophilic displacement of a leaving group, a reaction conceptually similar to the Williamson ether synthesis. masterorganicchemistry.com

In the context of this compound, if the lithiation were to occur at a different position on the molecule, for instance, on the oxolane ring itself (which is less likely but possible with directing groups), an intramolecular reaction could potentially lead to a bicyclic system containing a cyclopropane. However, a more direct route from a related precursor could involve generating a carbanion that is gamma (γ) to the chlorine atom. For example, a 1,3-halohydrin derivative could undergo intramolecular cyclization upon treatment with a base to form a cyclopropane ring. While not a direct reaction of the title compound, this highlights the utility of related structures in cyclopropane synthesis.

Computational and Theoretical Chemistry Studies of 2 2 Chloromethyl Butyl Oxolane

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations can determine the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which in turn dictates its physical and chemical behavior.

Conformational Analysis and Stereochemical Preferences of the Oxolane Ring and Butyl Side Chain

A thorough conformational analysis would involve identifying the various spatial arrangements (conformers) of the 2-[2-(chloromethyl)butyl]oxolane molecule and determining their relative stabilities. lumenlearning.comdkvjamnagar.edu.in For the oxolane (tetrahydrofuran) ring, this would include an analysis of envelope and twist conformations. The stereochemical preferences of the flexible butyl side chain, particularly around the chiral center at the attachment point to the oxolane ring and the carbon bearing the chloromethyl group, would also be a key focus. acs.orgyoutube.com Such an analysis would typically involve mapping the potential energy surface by systematically rotating the rotatable bonds. mdpi.comyoutube.com Without specific studies on this molecule, it is not possible to present a data table of conformer energies or discuss the preferred stereoisomers.

Analysis of Electronic Properties, Charge Distribution, and Bond Characteristics

The electronic properties of this compound, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential, are crucial for predicting its reactivity. nih.govgithub.io Analysis of the charge distribution would reveal the partial positive and negative charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. sciforum.net Furthermore, a detailed examination of bond characteristics, including bond lengths, bond angles, and bond strengths, would provide a complete picture of the molecule's electronic structure. nih.gov Halogenation is known to significantly alter the electronic properties of organic molecules. consensus.app However, in the absence of specific calculations for this compound, a quantitative discussion and data table of these properties cannot be compiled.

Elucidation of Reaction Mechanisms via Advanced Computational Modeling

Advanced computational modeling techniques are instrumental in unraveling the intricate details of chemical reactions at a molecular level. rsc.orgresearchgate.net These methods allow for the study of reaction pathways, the identification of transient species like transition states, and the calculation of reaction energetics.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

For any potential reaction involving this compound, such as a nucleophilic substitution at the chloromethyl group or ring-opening of the oxolane, computational modeling can be used to locate and characterize the transition state structure. nih.govgithub.iosciforum.net The transition state is the highest energy point along the reaction pathway and its geometry provides critical information about the mechanism. schrodinger.com An Intrinsic Reaction Coordinate (IRC) analysis would then be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. github.io Without specific reaction studies, no data on transition state geometries or IRC paths can be presented.

Potential Energy Surface Mapping for Complex Transformations

The potential energy surface (PES) provides a complete energetic landscape for a chemical reaction, mapping the energy of the system as a function of the positions of its atoms. mdpi.comyoutube.comarxiv.orgfu-berlin.de For complex transformations, such as rearrangements or multi-step reactions, a detailed mapping of the PES is essential to identify all possible intermediates and transition states, and to determine the most favorable reaction pathway. mdpi.comrsc.org

Calculation of Activation Barriers, Enthalpies, Entropies, and Free Energies of Activation

A key outcome of computational reaction mechanism studies is the calculation of activation barriers (the energy difference between the reactants and the transition state), which directly relates to the reaction rate. jeeadv.ac.inshiksha.com Thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of activation can also be calculated to provide a more complete understanding of the reaction's feasibility and spontaneity under different conditions. researchgate.netsuniv.ac.in The Arrhenius equation relates the rate constant of a reaction to the activation energy and temperature. jeeadv.ac.in Unfortunately, the absence of research on the reactivity of this compound means that no such kinetic or thermodynamic data can be provided.

Consideration of Solvent Effects and Implicit/Explicit Solvation Models in Simulations

The study of chemical reactions and molecular properties in a solution requires computational models to account for the significant influence of the solvent. Simulations of this compound would theoretically employ two main types of solvation models: implicit and explicit.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach offers the advantage of being computationally less expensive, allowing for faster calculations. Common implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Generalized Born (GB) models. For a molecule like this compound, these models could be used to estimate how its stability and conformational preferences change in solvents of varying polarity, such as water, acetonitrile, or chloroform.

Explicit Solvation Models: In this approach, individual solvent molecules are explicitly included in the simulation, surrounding the solute molecule (this compound). This method provides a more detailed and physically realistic picture of specific solute-solvent interactions, such as hydrogen bonding. However, the inclusion of a large number of solvent molecules significantly increases the computational cost of the simulation. Molecular dynamics (MD) or Monte Carlo (MC) simulations would be the typical frameworks for applying explicit solvent models.

Hybrid Models: A third option involves hybrid models that combine elements of both approaches. For instance, the immediate solvation shell around a key functional group in this compound might be modeled explicitly, while the bulk solvent is treated as a continuum. This can provide a balance between accuracy and computational efficiency.

A comparative table illustrating the conceptual differences between these models is presented below.

FeatureImplicit Solvation ModelsExplicit Solvation Models
Solvent Representation Continuous dielectric mediumIndividual solvent molecules
Computational Cost Low to moderateHigh
Level of Detail Averages bulk solvent effectsDescribes specific, local interactions
Common Methods PCM, SMD, Generalized Born (GB)Molecular Dynamics (MD), Monte Carlo (MC)
Primary Use Case Efficiently estimating overall solvent effects on stability and reactivityStudying detailed mechanism, specific hydrogen bonds, and solvent structure

Understanding Steric and Electronic Effects on Reactivity and Selectivity through Computational Approaches

Computational chemistry provides powerful tools to disentangle the influence of a molecule's structure on its chemical behavior. For this compound, which contains a chiral center and a reactive chloromethyl group, understanding steric and electronic effects would be crucial for predicting its reactivity in, for example, nucleophilic substitution (S\textsubscript{N}2) reactions.

Steric Effects: The term "steric effects" refers to the influence of the spatial arrangement of atoms on a reaction. The bulky butyl group and the oxolane ring in this compound would create steric hindrance around the reactive carbon atom of the chloromethyl group. Computational methods like Density Functional Theory (DFT) can be used to calculate the energy barrier for a nucleophile to approach this carbon. An Activation Strain Model (ASM) analysis could quantitatively separate the total activation energy into the strain energy (the energy required to deform the reactants into the transition state geometry) and the interaction energy (the actual interaction between the deformed reactants). This would reveal how much of the energy barrier is due to steric repulsion.

Electronic Effects: The electronic properties of the molecule, such as the distribution of electron density and the nature of molecular orbitals, also govern its reactivity. The electronegative chlorine and oxygen atoms create partial positive charges on adjacent carbon atoms, making them susceptible to nucleophilic attack. Computational analyses like Natural Bond Orbital (NBO) or Mulliken population analysis can quantify these partial charges. Furthermore, examining the energies and shapes of the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insight into where a reaction is most likely to occur.

A hypothetical data table summarizing the type of results from a DFT study on an S\textsubscript{N}2 reaction involving this compound is shown below.

Computational MethodParameterValue (Hypothetical)Interpretation
DFT (B3LYP/6-31G*)Activation Energy (ΔE‡)25 kcal/molThe energy barrier for the reaction to occur.
ASM AnalysisStrain Energy (ΔE‡_strain)15 kcal/molEnergy needed to distort the molecule for reaction.
ASM AnalysisInteraction Energy (ΔE‡_int)10 kcal/molStabilizing interaction between reactants at the transition state.
NBO AnalysisPartial Charge on C (chloromethyl)+0.15 eIndicates the electrophilicity of the reaction center.

These analyses would be essential for predicting not only if a reaction would occur but also its potential stereochemical outcome (selectivity), which is critical for a chiral molecule like this compound.

Advanced Analytical Methodologies for Studying 2 2 Chloromethyl Butyl Oxolane Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and versatile tool for the in-depth analysis of reactions involving 2-[2-(chloromethyl)butyl]oxolane. Its non-invasive nature and ability to provide rich structural and quantitative information make it indispensable for mechanistic studies. researchgate.net

Real-time Kinetics and Reaction Progress Monitoring using Multi-nuclear NMR (e.g., 1H, 13C)

Real-time monitoring of reactions using NMR, often referred to as in situ or online NMR, allows for the continuous tracking of reactant consumption and product formation. researchgate.netrsc.org By acquiring spectra at regular intervals, a detailed kinetic profile of the reaction can be constructed. For a hypothetical reaction where this compound is converted to a product, the disappearance of specific proton (¹H) or carbon (¹³C) signals corresponding to the starting material and the simultaneous appearance of new signals for the product can be quantified over time.

Flow NMR is a particularly advantageous technique for this purpose, as it minimizes issues related to mass transfer limitations that can be present in static NMR tubes, ensuring that the measured kinetics are representative of the true reaction rates. researchgate.netrsc.org The ability to use multi-nuclear NMR provides a more comprehensive picture. For instance, ¹H NMR can track changes in the proton environments, such as the methylene (B1212753) protons adjacent to the chlorine atom and the protons within the oxolane ring. Simultaneously, ¹³C NMR can monitor the chemical shift changes of the carbon backbone, providing complementary kinetic data.

Table 1: Hypothetical ¹H NMR Data for Monitoring a Reaction of this compound

Time (minutes)Integral of this compound Signal (CH₂Cl)Integral of Product Signal% Conversion
01.000.000
100.750.2525
200.500.5050
300.250.7575
400.050.9595

This table is interactive. You can sort and filter the data.

The data in the table illustrates how the relative integrals of characteristic NMR signals can be used to calculate the percentage conversion of the starting material into the product over the course of the reaction.

Identification of Transient Intermediates and Elucidation of Reaction Pathways

For reactions involving this compound, which contains a reactive chloromethyl group and an oxolane ring, various intermediates could be envisaged depending on the reaction conditions. For example, in a nucleophilic substitution reaction, a carbocation intermediate might be formed. The unique chemical shifts and coupling patterns of such an intermediate in the NMR spectrum can provide direct evidence for its existence. Advanced NMR techniques, such as two-dimensional (2D) correlation spectroscopy (e.g., COSY, HSQC, HMBC), can further aid in piecing together the connectivity of these transient species, thereby elucidating the step-by-step reaction pathway.

Stereochemical Analysis of Synthesized Products

Due to the presence of a stereocenter at the 2-position of the oxolane ring and potentially another at the butyl chain, reactions involving this compound can lead to products with specific stereochemistry. NMR spectroscopy is a primary tool for determining the stereochemical outcome of these reactions.

The spatial arrangement of atoms in different stereoisomers (enantiomers or diastereomers) results in distinct chemical environments for the nuclei. This, in turn, leads to different chemical shifts and coupling constants in the NMR spectrum. For example, the coupling constants between protons on adjacent stereocenters can often be used to deduce their relative stereochemistry (syn or anti). Furthermore, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can be employed to distinguish between enantiomers, which are otherwise indistinguishable in a standard achiral NMR experiment. The analysis of the ¹H and ¹³C NMR spectra of the final products provides crucial information on the stereoselectivity or stereospecificity of the reaction. docbrown.info

Infrared (IR) and Raman Spectroscopy for In-situ Reaction Characterization

Monitoring Functional Group Changes and Structural Transformations during Reactions

In-situ IR and Raman spectroscopy can track the progress of a reaction by monitoring the disappearance of vibrational bands characteristic of the reactants and the appearance of bands corresponding to the products. researchgate.net For this compound, the C-Cl stretching vibration would be a key band to monitor in the IR or Raman spectrum. docbrown.info As the reaction proceeds and the chloromethyl group is transformed, the intensity of this band would decrease.

For instance, if the chlorine is substituted by a hydroxyl group, a new, broad O-H stretching band would appear in the IR spectrum. Similarly, if the oxolane ring were to undergo a ring-opening reaction, the characteristic C-O-C stretching vibrations of the ether would disappear and be replaced by new vibrational modes. Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. mdpi.com It is also highly sensitive to changes in the molecular backbone and symmetry. nih.govmdpi.com

Table 2: Key Vibrational Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
C-ClStretch~780-580IR, Raman
C-O-C (ether)Asymmetric Stretch~1150-1085IR
O-H (alcohol)Stretch (broad)~3500-3200IR
C=O (carbonyl)Stretch~1780-1650IR, Raman

This table is interactive. You can sort and filter the data.

The combination of in-situ IR and Raman spectroscopy provides a comprehensive, real-time view of the functional group transformations occurring during a reaction, offering valuable insights into the reaction mechanism and kinetics. nih.gov

Mass Spectrometry (MS) for Mechanistic Insights and Intermediate Detection

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for identifying reaction products and intermediates, providing crucial information for understanding reaction mechanisms. By coupling mass spectrometry with a reaction setup, for example through online sampling, it is possible to detect and identify transient species that may not be observable by other techniques.

In the context of reactions with this compound, mass spectrometry can confirm the identity of the final products by determining their molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the product's structure. Furthermore, by analyzing the fragmentation patterns of the molecular ions, detailed structural information can be obtained, which is particularly useful for distinguishing between isomers. The detection of ions corresponding to proposed reaction intermediates can provide strong evidence for a particular reaction pathway.

Synthetic Applications and Derivatization Strategies of 2 2 Chloromethyl Butyl Oxolane

Role as a Precursor in the Synthesis of Complex Organic Molecules

The unique combination of a cyclic ether and an alkyl halide in 2-[2-(Chloromethyl)butyl]oxolane makes it a valuable precursor for synthesizing intricate organic structures. The oxolane ring can influence the stereochemistry of reactions, while the chloromethyl group provides a reactive handle for various chemical modifications.

Construction of Polycyclic and Spirocyclic Frameworks

The synthesis of polycyclic and spirocyclic systems is a significant area of organic chemistry, driven by the prevalence of these motifs in natural products and pharmaceuticals. mdpi.comresearchgate.net The structure of this compound is well-suited for the construction of such frameworks through intramolecular reactions.

Polycyclic Frameworks: Intramolecular cyclization reactions are a powerful strategy for building polycyclic systems. beilstein-journals.orgrsc.org For instance, the chloromethyl group can be converted to a more reactive species, such as an organometallic reagent, which can then attack a suitable position on the oxolane ring or its side chain. Alternatively, the ether oxygen of the oxolane can participate in cyclization reactions, particularly if the side chain is modified to contain an electrophilic center.

Spirocyclic Frameworks: Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery. mdpi.comresearchgate.net The generation of spirocyclic compounds often involves the challenging synthesis of quaternary carbon centers. mdpi.com Starting with this compound, an intramolecular nucleophilic substitution, where a nucleophile generated on the butyl side chain attacks the carbon bearing the chloromethyl group, could lead to the formation of a spirocyclic system. The stereochemistry of such a reaction would be of critical importance. mdpi.com Various synthetic strategies, including alkylation, cycloaddition, and rearrangement approaches, can be employed to create spirocycles. mdpi.com

Table 1: Potential Intramolecular Cyclization Strategies for this compound

Reaction Type Description Potential Product Framework
Friedel-Crafts Alkylation If an aromatic ring is introduced into the butyl side chain, intramolecular alkylation could form a fused polycyclic system. Benzo-fused oxolane derivative
Radical Cyclization Conversion of the chloride to a radical initiator could lead to cyclization onto an unsaturated bond within the side chain. Bicyclic or bridged system
Nucleophilic Substitution Generation of a nucleophile on the side chain to displace the chloride intramolecularly. Spirocyclic ether
Ring-Closing Metathesis If the side chain is appropriately functionalized with an alkene, RCM could be employed to form a larger ring fused to the oxolane. Macrocyclic ether

Chemo- and Regioselective Functionalization Strategies Utilizing the Chloromethyl Group

The chloromethyl group is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions (SN2). The challenge and opportunity lie in achieving chemo- and regioselectivity, especially when other potentially reactive sites are present in the molecule or reaction partners.

The ether linkage of the oxolane is generally stable under neutral and basic conditions, allowing for selective reactions at the chloromethyl position. A wide array of nucleophiles can be used to displace the chloride, introducing new functional groups. These include:

Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates can be used to introduce hydroxyl, ether, and ester functionalities, respectively.

Nitrogen nucleophiles: Ammonia, amines, and azides can be employed to synthesize primary, secondary, or tertiary amines and azides, which are precursors to amines.

Sulfur nucleophiles: Thiolates and thiocyanates can be used to form thioethers and thiocyanates.

Carbon nucleophiles: Cyanide, enolates, and organometallic reagents (e.g., Grignard or organocuprates) can be used to form new carbon-carbon bonds, extending the carbon skeleton.

Achieving regioselectivity is crucial when the nucleophile has multiple reactive sites. researchgate.net The choice of reaction conditions, including solvent, temperature, and the nature of the counter-ion, can significantly influence the outcome of the reaction. researchgate.net For instance, in the presence of a diol as a nucleophile, careful control of stoichiometry and reaction conditions could favor mono-alkylation at the more reactive primary hydroxyl group.

Transformation into Other Functionalized Cyclic Ethers and Heterocycles (e.g., oxiranes, cyclopropanes)

The inherent structure of this compound allows for its transformation into other valuable cyclic systems.

Oxiranes: Treatment of the chloromethyl group with a strong, non-nucleophilic base could potentially induce an intramolecular SN2 reaction, where an alkoxide formed elsewhere in the molecule displaces the chloride. However, a more plausible route to an oxirane would involve the conversion of the chloromethyl group to a leaving group that is then displaced by a hydroxyl group introduced on the adjacent carbon of the butyl chain. Another possibility is the elimination of HCl to form an exocyclic double bond, which could then be epoxidized.

Cyclopropanes: The formation of a cyclopropane (B1198618) ring would likely involve an intramolecular cyclization. For example, conversion of the chloromethyl group into a carbanion or a related nucleophilic species, followed by reaction with a suitable electrophilic site on the butyl chain, could lead to a cyclopropane ring fused to the oxolane.

Applications in Polymer Chemistry as a Monomer or Initiator

The functional groups in this compound make it a promising candidate for applications in polymer chemistry, both as a monomer and as an initiator.

Design and Synthesis of Novel Poly(oxolane) Architectures via Cationic Ring-Opening Polymerization

Poly(tetrahydrofuran), also known as poly(oxolane), is a commercially important polymer. The cationic ring-opening polymerization (CROP) of tetrahydrofuran (B95107) and its derivatives is a well-established method for producing these polymers. researchgate.netbeilstein-journals.orgnih.gov The compound this compound can be envisioned as a functional monomer in such polymerizations.

The CROP of oxolanes is typically initiated by strong electrophiles. nih.gov The polymerization of this compound would lead to a polyether with pendant chloromethyl groups along the polymer backbone. These pendant groups would then be available for post-polymerization modification, allowing for the synthesis of a wide variety of functional polymers. For example, the chloride could be displaced by various nucleophiles to introduce different functionalities, leading to materials with tailored properties such as altered solubility, thermal stability, or chemical reactivity.

Furthermore, the chloromethyl group itself could potentially act as an initiator for other polymerization mechanisms, such as atom transfer radical polymerization (ATRP), opening the door to the synthesis of graft copolymers. In this scenario, a poly(oxolane) backbone would be synthesized first, followed by the growth of side chains from the pendant chloromethyl groups. This would result in complex, branched polymer architectures. researchgate.net

Table 2: Potential Polymer Architectures from this compound

Role of Compound Polymerization Method Resulting Polymer Architecture Potential Applications
Monomer Cationic Ring-Opening Polymerization (CROP) Linear polyether with pendant chloromethyl groups Functional coatings, adhesives, reactive membranes
Macroinitiator Post-polymerization modification followed by a second polymerization (e.g., ATRP) Graft copolymer with a poly(oxolane) backbone and functional side chains Drug delivery systems, advanced elastomers, compatibilizers

Environmental Fate and Degradation Studies of Chlorinated Cyclic Ethers General Principles Applicable

Biotic Degradation Mechanisms (e.g., Microbial Transformation)

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the removal of many organic pollutants from the environment. The degradation of chlorinated compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions.

Under aerobic conditions , microorganisms can utilize chlorinated compounds as a carbon source or degrade them through cometabolism. researchgate.net The degradation of chlorinated cyclic ethers like 2-[2-(Chloromethyl)butyl]oxolane would likely be initiated by enzymes such as oxygenases. These enzymes can cleave the ether ring or hydroxylate the alkyl chain, making the molecule more susceptible to further breakdown. The cleavage of the carbon-chlorine bond is a critical step in the detoxification of these compounds. nih.gov

Under anaerobic conditions , a key degradation process for chlorinated compounds is reductive dechlorination. nih.govnih.gov In this process, the chlorinated compound is used as an electron acceptor, and the chlorine atom is replaced by a hydrogen atom. nih.gov This process is particularly important for highly chlorinated compounds and generally becomes less efficient as the number of chlorine atoms decreases. While abiotic dechlorination is typically slower than microbial processes, it can be more complete. nih.govnih.gov

The biodegradability of a specific chlorinated ether will depend on various factors, including the complexity of its structure, the degree of chlorination, and the presence of suitable microbial populations with the necessary enzymatic capabilities. researchgate.net

Table 2: General Biotic Degradation Mechanisms for Chlorinated Ethers

ConditionPrimary MechanismDescriptionKey Enzymes/Processes
AerobicOxidative Degradation/CometabolismMicroorganisms use the compound as a carbon source or degrade it in the presence of another primary substrate.Oxygenases, Dehalogenases.
AnaerobicReductive DechlorinationThe compound serves as an electron acceptor, with chlorine being replaced by hydrogen.Reductive dehalogenases.

Transport and Distribution in Environmental Compartments

The transport and distribution of this compound in the environment are dictated by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

Atmosphere: Compounds with moderate volatility can be transported over long distances in the atmosphere. nih.gov The presence of the chloromethyl group and the alkyl chain will influence its volatility. Once in the atmosphere, it is subject to deposition via precipitation or dry deposition.

Water: Due to the polar ether group, this compound is expected to have some degree of water solubility. This facilitates its transport in surface water and groundwater. In aquatic systems, it can partition between the water column and sediment.

Soil and Sediment: The lipophilicity (tendency to dissolve in fats, oils, and lipids) of the compound, which is influenced by the alkyl chain and chlorine atom, will determine its tendency to adsorb to organic matter in soil and sediment. nih.gov Compounds with higher lipophilicity tend to be less mobile in soil and can accumulate in sediments. The movement of chlorinated paraffins in soil and sediment has been shown to be influenced by their chain length and degree of chlorination, with shorter-chain and less chlorinated congeners being more mobile. researchgate.netdaneshyari.com

Biota: The potential for bioaccumulation in living organisms is a significant concern for persistent organic pollutants. nih.gov Bioaccumulation is related to the lipophilicity of a compound. Chemicals that are lipophilic can accumulate in the fatty tissues of organisms and may be subject to biomagnification, where their concentration increases at higher trophic levels in the food web. researchgate.net The methylation of chlorinated compounds by bacteria can increase their lipophilicity and thus their potential for bioaccumulation. nih.gov

Table 3: Factors Influencing Environmental Transport and Distribution

Environmental CompartmentKey Transport/Distribution ProcessesGoverning Physicochemical Properties
AtmosphereLong-range transport, wet and dry deposition.Vapor pressure, atmospheric reaction rates.
WaterAdvection, dispersion, partitioning to sediment.Water solubility, Henry's Law constant.
Soil/SedimentSorption to organic matter, leaching.Octanol-water partition coefficient (Kow), soil organic carbon content.
BiotaBioaccumulation, biomagnification.Lipophilicity (related to Kow), resistance to metabolic degradation.

Future Research Directions and Unexplored Avenues in 2 2 Chloromethyl Butyl Oxolane Chemistry

Development of Highly Sustainable and Green Synthetic Protocols and Catalytic Cycles

The principles of green chemistry are increasingly central to modern synthetic strategies, emphasizing waste reduction, energy efficiency, and the use of renewable resources. For a molecule like 2-[2-(Chloromethyl)butyl]oxolane, future research will likely prioritize the development of sustainable synthetic routes that move away from traditional, often harsh, chemical methods.

Furthermore, the design of efficient catalytic cycles is paramount. This involves not only the choice of catalyst but also the optimization of reaction conditions to maximize atom economy and minimize waste. The use of heterogeneous catalysts, for example, could simplify product purification and allow for catalyst recycling, both of which are key tenets of green chemistry. Future studies could explore the use of supported metal nanoparticles or zeolites to catalyze the key bond-forming steps in the synthesis of this compound and its derivatives.

Table 1: Comparison of Potential Green Synthesis Metrics for this compound

MetricTraditional Route (Hypothetical)Green Route (Prospective)
Feedstock Petroleum-basedBiomass-derived (e.g., from furfural)
Atom Economy ModerateHigh
E-Factor (Waste/Product Ratio) HighLow
Catalyst Stoichiometric reagentsRecyclable heterogeneous catalyst
Solvent Chlorinated solventsBio-derived solvents (e.g., 2-MeTHF)

Exploration of Novel Catalytic Systems for Challenging Transformations (e.g., C-H activation)

The structure of this compound contains multiple C-H bonds that are traditionally considered unreactive. The selective functionalization of these bonds through C-H activation represents a frontier in organic synthesis, offering a more direct and efficient way to create complex molecules. Future research in this area could unlock new synthetic pathways starting from or modifying this compound.

Transition-metal catalysis is a powerful tool for C-H activation. Catalytic systems based on palladium, rhodium, or iridium could be developed to selectively target specific C-H bonds within the molecule, allowing for the introduction of new functional groups. For example, directing groups could be temporarily installed on the oxolane oxygen to guide a metal catalyst to a specific C-H bond on the butyl side chain, enabling late-stage diversification of the molecular scaffold.

Moreover, the development of enantioselective C-H functionalization would be a significant advancement, allowing for the synthesis of chiral derivatives of this compound. This would be particularly relevant if the molecule or its derivatives are explored for applications in pharmaceuticals or materials science, where stereochemistry often plays a crucial role.

Integration of Advanced Automation and Artificial Intelligence in Reaction Discovery and Optimization

The discovery and optimization of new chemical reactions can be a time-consuming and resource-intensive process. The integration of advanced automation and artificial intelligence (AI) offers the potential to accelerate this process significantly. For a relatively unexplored molecule like this compound, these technologies could be particularly impactful.

Automated synthesis platforms can perform a large number of experiments in a high-throughput manner, systematically varying reaction parameters such as catalyst, solvent, temperature, and reactant concentrations. This allows for the rapid screening of conditions to identify optimal synthetic protocols. When coupled with machine learning algorithms, these platforms can create a closed-loop system where the results of previous experiments are used to inform the design of subsequent ones, leading to a more efficient exploration of the reaction space. bldpharm.comnih.govnih.gov

Table 2: Illustrative Data from a Hypothetical Automated Reaction Optimization for a C-H Arylation of this compound

ExperimentCatalystLigandTemperature (°C)Yield (%)
1Pd(OAc)2P(t-Bu)310015
2Pd(OAc)2SPhos12045
3PdCl2(dppf)-11032
...............
50 (Optimized)Pd(OAc)2SPhos12592

Theoretical Predictions for Enhanced Reactivity and Selectivity in Novel Transformations

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for predicting and understanding chemical reactivity. By using methods such as density functional theory (DFT), chemists can model reaction pathways, calculate activation energies, and predict the outcomes of reactions before they are ever run in the lab.

In the context of this compound, theoretical studies could be employed to:

Predict sites of reactivity: Calculations could identify which C-H bonds are most susceptible to activation by a given catalyst, guiding the design of experiments for selective functionalization.

Elucidate reaction mechanisms: Understanding the step-by-step mechanism of a reaction is crucial for its optimization. Theoretical calculations can provide detailed insights into transition states and intermediates, helping to explain observed reactivity and selectivity.

Design novel catalysts: Computational screening can be used to evaluate large libraries of potential catalysts for a specific transformation, identifying promising candidates for experimental investigation.

By integrating these theoretical predictions with experimental work, researchers can adopt a more rational and efficient approach to developing new chemistry for this compound and its derivatives. This synergy between theory and experiment is likely to be a hallmark of future research in this area.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.